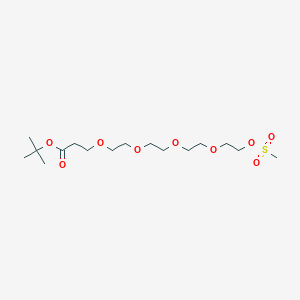
N-(Amino-PEG5)-N-bis(PEG4-acid)
Übersicht
Beschreibung
N-(Amino-PEG5)-N-bis(PEG4-acid) is a polyethylene glycol (PEG) derivative that features an amino group and two terminal carboxylic acid groups. This compound is known for its high solubility in aqueous media due to the hydrophilic nature of the PEG chains. The presence of both amino and carboxylic acid groups makes it a versatile linker in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG5)-N-bis(PEG4-acid) typically involves the reaction of PEG derivatives with appropriate functional groups. One common method is the reaction of amino-PEG5 with PEG4-acid in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
Industrial production of N-(Amino-PEG5)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in solvents like water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), or DMF (dimethylformamide) under ambient temperature .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Amino-PEG5)-N-bis(PEG4-acid) undergoes various chemical reactions, including:
Amide Bond Formation: The amino group reacts with carboxylic acids in the presence of coupling agents to form stable amide bonds.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Substitution Reactions: The amino group can participate in substitution reactions with activated esters or carbonyl compounds.
Common Reagents and Conditions
Coupling Agents: EDC, HATU
Solvents: Water, DMSO, DCM, DMF
Reaction Conditions: Ambient temperature, controlled pH
Major Products
Amides: Formed from the reaction with carboxylic acids
Esters: Formed from the reaction with alcohols
Wissenschaftliche Forschungsanwendungen
N-(Amino-PEG5)-N-bis(PEG4-acid) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-(Amino-PEG5)-N-bis(PEG4-acid) is primarily based on its ability to form stable amide and ester bonds. The amino group can react with carboxylic acids to form amide bonds, while the carboxylic acid groups can react with alcohols to form esters. These reactions facilitate the conjugation of various molecules, enhancing their solubility, stability, and bioavailability .
Vergleich Mit ähnlichen Verbindungen
N-(Amino-PEG5)-N-bis(PEG4-acid) is unique due to its dual functional groups (amino and carboxylic acid) and the presence of PEG chains, which provide high solubility and biocompatibility. Similar compounds include:
- Amino-PEG1-acid
- Amino-PEG2-acid
- Amino-PEG3-acid
- Amino-PEG4-acid
- Amino-PEG6-acid
- Amino-PEG8-acid
- Amino-PEG10-acid
- Amino-PEG12-acid
These compounds vary in the length of the PEG chain and the number of functional groups, but they share similar properties in terms of solubility and reactivity.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCUTCGBTWNNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)








